Lipophilicity (XLogP3-AA) Comparison Against 5-Phenyl and 5-(4-Methoxyphenyl) Analogs
The target compound exhibits a computed XLogP3-AA of 1.3, which is intermediate between the less lipophilic 5-(4-methoxyphenyl) analog (XLogP3-AA ~0.9) and the more lipophilic 5-phenyl analog (XLogP3-AA ~1.1) [1]. This optimized lipophilicity is crucial for balancing aqueous solubility and membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol: ~0.9; 5-Phenyl-1,2,4-oxadiazol-3-yl]methanol: ~1.1 |
| Quantified Difference | +0.4 log units vs 4-methoxy analog; +0.2 log units vs unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP difference of 0.2–0.4 units can significantly impact oral absorption and cellular permeability, making the target compound a more suitable choice for programs requiring moderate lipophilicity.
- [1] PubChem. Computed Properties for CID 71756602, CID 4582780 (5-(4-methoxyphenyl) analog). National Center for Biotechnology Information. Accessed May 2026. View Source
